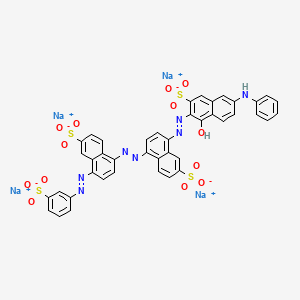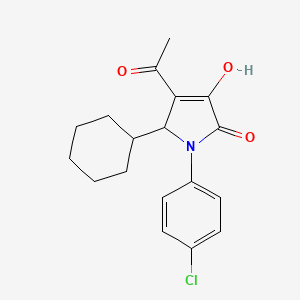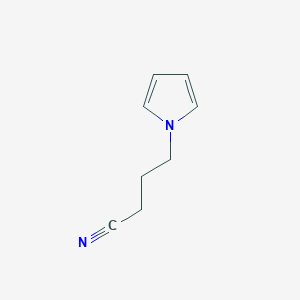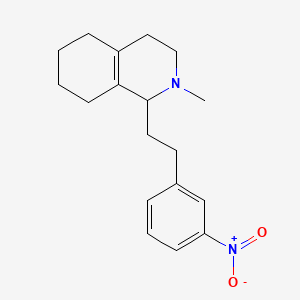![molecular formula C12H10N6O2S B13799347 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole CAS No. 162856-47-5](/img/structure/B13799347.png)
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole is a complex organic compound with the molecular formula C12H10N6O3S and a molecular weight of 318.31 g/mol . This compound is known for its role as an intermediate in the synthesis of certain antibiotics, particularly cephalosporins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole typically involves the reaction between 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and 1-hydroxybenzotriazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require specific temperature and pH settings to optimize yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole has several scientific research applications:
作用機序
The mechanism of action of 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole involves its interaction with bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death . This mechanism is similar to that of other cephalosporin antibiotics .
類似化合物との比較
Similar Compounds
Cefepime: A fourth-generation cephalosporin antibiotic that shares a similar structure and mechanism of action.
Ceftriaxone: Another cephalosporin antibiotic with a similar core structure but different side chains.
Uniqueness
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of certain antibiotics. Its ability to undergo various chemical reactions and form derivatives with significant biological activities sets it apart from other compounds .
特性
CAS番号 |
162856-47-5 |
|---|---|
分子式 |
C12H10N6O2S |
分子量 |
302.31 g/mol |
IUPAC名 |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-1-(benzotriazol-1-yl)-2-methoxyiminoethanone |
InChI |
InChI=1S/C12H10N6O2S/c1-20-16-10(8-6-21-12(13)14-8)11(19)18-9-5-3-2-4-7(9)15-17-18/h2-6H,1H3,(H2,13,14)/b16-10- |
InChIキー |
GOMKFKYGVDTXQQ-YBEGLDIGSA-N |
異性体SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N2C3=CC=CC=C3N=N2 |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)

![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)











